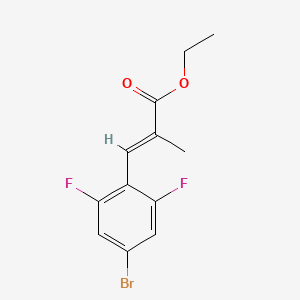

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate

Descripción

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate is a halogenated acrylate ester characterized by a 2-methylacrylate backbone substituted at the 3-position with a 4-bromo-2,6-difluorophenyl group.

Propiedades

IUPAC Name |

ethyl (E)-3-(4-bromo-2,6-difluorophenyl)-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF2O2/c1-3-17-12(16)7(2)4-9-10(14)5-8(13)6-11(9)15/h4-6H,3H2,1-2H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRTXRWRGAVICX-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=C(C=C(C=C1F)Br)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=C(C=C(C=C1F)Br)F)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2,6-difluoroaniline.

Formation of Intermediate: The aniline derivative undergoes a diazotization reaction followed by a Sandmeyer reaction to introduce the ethyl ester group.

Final Product Formation: The intermediate is then subjected to a Heck reaction with ethyl acrylate under palladium catalysis to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts.

Addition Reactions: The double bond in the acrylate moiety can participate in various addition reactions, such as Michael addition with nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Major Products

Substitution: Formation of methoxy or tert-butoxy derivatives.

Oxidation: Conversion to carboxylic acids.

Reduction: Saturated esters.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate can be synthesized through several methods, often involving the reaction of 4-bromo-2,6-difluorobenzaldehyde with ethyl acrylate. The introduction of fluorine atoms into organic molecules typically enhances their chemical stability and biological activity. The presence of the bromine atom also allows for further functionalization through nucleophilic substitution reactions.

Biological Activities

2.1 Antimicrobial Properties

Research has shown that fluorinated compounds like this compound exhibit notable antimicrobial activities. In a study focusing on fluorinated benzosiloxaboroles, derivatives demonstrated potent effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that similar fluorinated compounds may possess comparable antimicrobial properties.

2.2 Anti-inflammatory and Anti-cancer Activities

Fluorinated derivatives are also being investigated for their anti-inflammatory and anti-cancer activities. The unique electronic properties imparted by fluorine can enhance the interaction of these compounds with biological targets, making them promising candidates for drug development .

Industrial Applications

3.1 Material Science

The compound's unique chemical structure allows it to be utilized in the production of advanced materials. Fluorinated compounds are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and polymers . They are also explored in the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to their electronic properties.

3.2 Pharmaceutical Development

In pharmaceutical chemistry, ethyl esters like this compound serve as key intermediates in the synthesis of more complex molecules. They are often employed in the design of new drugs targeting various diseases due to their ability to modulate biological activity through structural modifications .

Case Studies

Mecanismo De Acción

The mechanism by which Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate exerts its effects depends on its application:

In Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and fluorine atoms enhance binding affinity and selectivity.

In Materials Science: The compound’s electronic properties are influenced by the substituents, affecting conductivity and reactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

- Ethyl 2-methylacrylate (Ethyl methacrylate) : Lacks the 3-position aryl substitution, resulting in simpler reactivity and physical properties.

- Ethyl 3-(2,4-dichlorophenyl)-2-methylacrylate : Substitutes bromo/fluoro groups with chloro, altering electronic and steric profiles.

- Ethyl 3-(4-fluorophenyl)-2-methylacrylate : Lacks bromine and one fluorine, reducing halogen-mediated electronic effects.

Physical and Chemical Properties

The table below compares key properties of Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate with Ethyl 2-methylacrylate (from ) and hypothetical analogs:

Key Research Findings

- Steric Hindrance : The 2,6-difluoro substitution creates steric bulk, further impeding reaction kinetics in cross-coupling or polymerization processes.

- Thermal Stability: Higher molecular weight and halogen content likely enhance thermal stability relative to non-halogenated analogs.

Actividad Biológica

Ethyl 3-(4-bromo-2,6-difluorophenyl)-2-methylacrylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a distinctive structure characterized by the presence of a bromo and difluoro substituent on the phenyl ring. This configuration is believed to enhance its interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors within biological systems. The bromine and fluorine atoms can influence the compound's lipophilicity and electronic properties, potentially enhancing binding affinities to various molecular targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The minimum inhibitory concentrations (MIC) for these compounds typically range from 1.56 to 12.5 µg/mL for effective antimicrobial activity .

Anticancer Potential

Research has also explored the anticancer potential of related compounds. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds exhibiting structural similarities have been tested in vitro against various cancer cell lines, showing IC50 values indicative of potent activity .

Case Studies

-

Study on Antimicrobial Efficacy :

In a comparative study, several fluorinated phenyl derivatives were synthesized and evaluated for their antimicrobial activity. This compound was included in the screening process, revealing promising results against multiple bacterial strains with MIC values comparable to existing antibiotics . -

Anticancer Activity Assessment :

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Data Summary Table

| Biological Activity | MIC (µg/mL) | IC50 (µM) | Target Cells/Organisms |

|---|---|---|---|

| Antimicrobial | 1.56 - 12.5 | N/A | MRSA, Staphylococcus aureus |

| Anticancer | N/A | 34.3 | Various human cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.